molecular formula C11H15ClN2O2 B1394724 4-Piperidinyl isonicotinate hydrochloride CAS No. 1220020-07-4

4-Piperidinyl isonicotinate hydrochloride

Cat. No.: B1394724
CAS No.: 1220020-07-4
M. Wt: 242.7 g/mol
InChI Key: HGUDKZXNNWWPAM-UHFFFAOYSA-N
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Description

4-Piperidinyl isonicotinate hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 and a molar mass of 242.7 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and isonicotinic acid. It is commonly used in various scientific research applications due to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinyl isonicotinate hydrochloride typically involves the reaction of piperidine with isonicotinic acid under specific conditions. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Another method involves the electrochemical reduction of ethyl isonicotinate using an undivided flow electrolysis cell, which has shown to be efficient and reproducible .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced electrochemical methods and catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinyl isonicotinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Piperidinyl isonicotinate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Piperidinyl isonicotinate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby inducing apoptosis and reducing tumor growth .

Comparison with Similar Compounds

4-Piperidinyl isonicotinate hydrochloride can be compared with other similar compounds, such as:

Uniqueness: What sets this compound apart is its unique combination of piperidine and isonicotinic acid moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

piperidin-4-yl pyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(9-1-5-12-6-2-9)15-10-3-7-13-8-4-10;/h1-2,5-6,10,13H,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUDKZXNNWWPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(=O)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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